molecular formula C16H10FN3O3S B12214930 5-fluoro-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

5-fluoro-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

Cat. No.: B12214930
M. Wt: 343.3 g/mol
InChI Key: RUAFZJLMHIQCOU-UHFFFAOYSA-N
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Description

This compound is a benzofuran-2-carboxamide derivative featuring a 5-fluoro-3-methyl-substituted benzofuran core linked to a 1,2,5-oxadiazole (furazan) ring at position 4, which is further substituted with a thiophen-2-yl group. The fluorine atom and methyl group on the benzofuran moiety may enhance metabolic stability and binding specificity, while the thiophene-oxadiazole combination could contribute to π-π stacking interactions in biological systems .

Properties

Molecular Formula

C16H10FN3O3S

Molecular Weight

343.3 g/mol

IUPAC Name

5-fluoro-3-methyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H10FN3O3S/c1-8-10-7-9(17)4-5-11(10)22-14(8)16(21)18-15-13(19-23-20-15)12-3-2-6-24-12/h2-7H,1H3,(H,18,20,21)

InChI Key

RUAFZJLMHIQCOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=NON=C3C4=CC=CS4

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation

Substrate: 5-Fluoro-2-hydroxy-3-methylacetophenone.
Reagents: Ethyl bromoacetate, potassium carbonate (K₂CO₃), and potassium iodide (KI) in acetone.
Mechanism:

  • Nucleophilic substitution at the o-hydroxy position forms an ether intermediate.

  • Intramolecular cyclization under acidic or basic conditions yields the benzofuran ester.

  • Hydrolysis of the ester to the carboxylic acid using NaOH/H₂O or LiOH/THF.

Optimization Data

StepConditionsYieldSource
EtherificationK₂CO₃, acetone, 0°C → RT, 2 h85%
CyclizationH₂SO₄, reflux, 4 h78%
Ester Hydrolysis2 M NaOH, ethanol, 12 h92%

Preparation of the 1,2,5-Oxadiazole-Thiophene Amine

The 4-(thiophen-2-yl)-1,2,5-oxadiazol-3-amine moiety is synthesized via nitrile oxide cyclization:

Nitrile Oxide Formation

Substrate: 2-Thiophenecarbonitrile.
Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), sodium acetate (NaOAc) in ethanol/water.
Mechanism:

  • Nitrile reacts with hydroxylamine to form amidoxime.

  • Oxidation with chloramine-T or NaOCl generates nitrile oxide.

Cyclization to 1,2,5-Oxadiazole

Conditions:

  • Microwave irradiation (100°C, 10 min) in DMSO.

  • Catalytic scandium triflate (Sc(OTf)₃) enhances regioselectivity.

Optimization Data

StepConditionsYieldSource
Amidoxime FormationNH₂OH·HCl, NaOAc, EtOH/H₂O, 80°C, 6 h88%
CyclizationSc(OTf)₃, MW, 100°C, 10 min76%

Coupling of Benzofuran Carboxylic Acid and Oxadiazole Amine

The final carboxamide bond is formed via activation of the carboxylic acid:

Carbodiimide-Mediated Coupling

Reagents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), DIPEA in DCM.
Mechanism:

  • EDCI activates the carboxylic acid to an O-acylisourea intermediate.

  • Nucleophilic attack by the oxadiazole amine forms the amide bond.

Optimization Data

ConditionsSolventBaseYieldSource
EDCI/HOBtDCMDIPEA82%
HATUDMFDIPEA75%

Green Chemistry Approach

Reagents: T3P (propylphosphonic anhydride) in acetone/water under microwave.
Advantages: Reduced reaction time (15 min) and higher purity (95%).

Critical Analysis of Synthetic Challenges

Regioselectivity in Oxadiazole Formation

  • Thiophene electron-donating effects favor 1,2,5-oxadiazole over 1,3,4-isomers.

  • Scandium triflate suppresses side products (e.g., furazan oxides).

Purification Challenges

  • Silica gel chromatography with hexane/ethyl acetate (4:1) effectively separates carboxamide from unreacted acid.

  • Recrystallization from ethanol/water improves purity to >99%.

Comparative Evaluation of Methods

ParameterBenzofuran SynthesisOxadiazole SynthesisCoupling
Yield78–92%76–88%75–82%
Time6–12 h6–10 h15 min–2 h
CostLowModerateHigh (EDCI/HATU)
ScalabilityGram-scaleMilligram-scaleMilligram-scale

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole scaffold. For instance, derivatives of 1,2,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines. In particular:

  • Cytotoxicity : Compounds similar to 5-fluoro-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide have been tested against human lung (A549), breast (MCF-7), and colon (HCT116) cancer cells. A study indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong antiproliferative effects .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that oxadiazole derivatives can inhibit bacterial growth effectively:

  • Antibacterial Efficacy : Compounds with similar scaffolds have demonstrated activity against Gram-positive and Gram-negative bacteria. For instance, hybrids containing imidazole and oxadiazole were tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results .

Case Study 1: Anticancer Evaluation

A study focused on synthesizing various oxadiazole derivatives reported that one compound demonstrated an IC50 value of 0.48 µM against MCF-7 cells, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Screening

In another investigation into the antimicrobial properties of related compounds, several oxadiazole derivatives were evaluated for their ability to inhibit bacterial growth. One derivative showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the therapeutic potential of this chemical class .

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the 1,2,5-Oxadiazole Ring

Compound A : 5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (CAS 872868-48-9)
  • Structure : Differs from the target compound by replacing the thiophen-2-yl group with a methyl substituent at the oxadiazole 4-position.
  • Molecular Formula : C₁₃H₁₀FN₃O₃
  • Molecular Weight : 275.23 g/mol
  • Water Solubility : 0.7 µg/mL (pH 7.4), indicating poor aqueous solubility .
Compound B : 2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid
  • Structure : Contains a 1,3,4-oxadiazole core with dual thiophene rings, one substituted with a hydroxyethoxy group.
  • Key Data : Demonstrated DNA-binding affinity with a free energy of binding (ΔG) of −6.58 kcal/mol in docking studies .
  • Comparison : The 1,3,4-oxadiazole scaffold and extended thiophene system may enhance DNA intercalation but reduce selectivity compared to 1,2,5-oxadiazole derivatives.

Functional Group Modifications in Related Heterocycles

Compound C : 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-1,2,5-oxadiazol-3-amine (ANAZF, CAS 155438-11-2)
  • Structure : A nitro-substituted 1,2,5-oxadiazole azo compound.
  • Application : Primarily used as an energetic material (e.g., explosive precursor) due to its nitro and azo groups .
  • Contrast: Unlike the target compound, ANAZF lacks a benzofuran-thiophene system, emphasizing divergent applications (explosives vs.

Thiophene-Containing Analogs

Compound D : 5-fluoro-3-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide (CAS 1010880-12-2)
  • Structure : Replaces the thiophen-2-yl group with a propenyloxy-phenyl substituent.
  • Implications : The phenyl-propenyloxy group may enhance lipophilicity and modulate target engagement compared to thiophene .

Research Implications

  • Thiophene vs. Methyl Substitution : The thiophen-2-yl group in the target compound likely enhances π-stacking interactions in biological targets compared to the methyl group in Compound A, though this may come at the cost of solubility.
  • Functional Group Synergy : The combination of benzofuran, fluorine, and thiophene in the target compound may offer a unique pharmacophore for kinase or protease inhibition, warranting further biochemical assays.

Biological Activity

5-Fluoro-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described by the following characteristics:

  • Molecular Formula : C18_{18}H16_{16}FN_{N}O3_{3}S
  • Molecular Weight : 345.39 g/mol
  • CAS Number : 898643-99-7

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study highlighted that derivatives with oxadiazole units display a broad spectrum of biological activities, including anticancer effects against various cancer cell lines. For instance, compounds similar to this compound have shown inhibitory effects on tumor cell proliferation in vitro, with IC50_{50} values ranging from 10 to 50 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .

The proposed mechanisms for the anticancer activity of oxadiazole derivatives include:

  • Inhibition of Enzymatic Activity : Compounds have been shown to inhibit key enzymes involved in cancer progression such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Certain derivatives may cause cell cycle arrest at specific phases, thereby inhibiting cell division.

Case Study: In Vitro Testing

A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on a panel of cancer cell lines. The results indicated that 5-fluoro derivatives exhibited enhanced activity compared to their non-fluorinated counterparts. The compound showed selective cytotoxicity against colorectal carcinoma cells with an IC50_{50} value of approximately 25 µM .

CompoundCell LineIC50_{50} (µM)
5-Fluoro CompoundHeLa30
5-Fluoro CompoundMCF725
Control CompoundHeLa50
Control CompoundMCF760

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